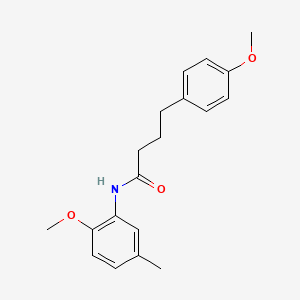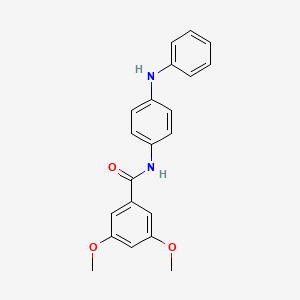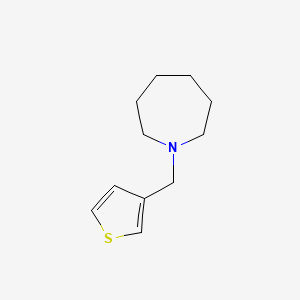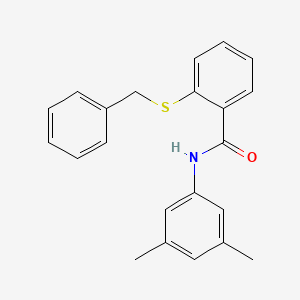![molecular formula C20H16N2O B5883348 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, also known as MNI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MNI-1 belongs to the class of indolinone derivatives and exhibits promising anticancer activity against various cancer cell lines.
Wirkmechanismus
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one also induces the expression of tumor suppressor genes such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has been found to induce DNA damage and oxidative stress in cancer cells, leading to cell death. 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has also been reported to inhibit angiogenesis, which is essential for the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has several advantages as a potential anticancer agent, such as its selective toxicity towards cancer cells and its ability to target multiple signaling pathways. However, the compound has some limitations in lab experiments, such as its poor solubility in water, which can affect its bioavailability and efficacy. The synthesis method for 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one is also complex and involves multiple steps, which can affect the yield and purity of the compound.
Zukünftige Richtungen
Several future directions can be explored for 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one, such as the development of more efficient synthesis methods to improve the yield and purity of the compound. The efficacy of 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can also be tested in combination with other chemotherapeutic agents to enhance its anticancer activity. The molecular mechanism of action of 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can be further elucidated to identify its targets and signaling pathways. The pharmacokinetics and pharmacodynamics of 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can also be studied to determine its optimal dosage and administration route. Overall, 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has significant potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its applications.
Conclusion:
In conclusion, 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one is a promising anticancer agent that has gained significant attention in the scientific community. The compound exhibits selective toxicity towards cancer cells and targets multiple signaling pathways involved in cancer cell proliferation and survival. 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has minimal toxicity towards normal cells and has shown promising results in preclinical studies. However, the compound has some limitations in lab experiments, such as its poor solubility in water and complex synthesis method. Several future directions can be explored for 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one to fully explore its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the condensation reaction of 1-naphthylamine and isatin in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to obtain 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one. The purity and yield of the compound can be improved through various purification techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity and has shown promising results in various preclinical studies. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. 1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one has also been reported to inhibit the growth of cancer cells in xenograft models, indicating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-methyl-3-(naphthalen-1-yliminomethyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-22-19-12-5-4-10-16(19)17(20(22)23)13-21-18-11-6-8-14-7-2-3-9-15(14)18/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZDIZCPSPZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1-methyl-3-[(naphthalen-1-ylamino)methylidene]-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)

![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)

![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)